Bromochloroacetonitrile

Drinking Water Toxicology Disinfection Byproduct Risk Assessment Comparative Cytotoxicity

Bromochloroacetonitrile (BCAN), CAS 83463-62-1, is a mixed halogenated acetonitrile (CHBrClCN) belonging to the haloacetonitrile (HAN) class of nitrogenous disinfection byproducts (N-DBPs). It is a colorless to pale yellow liquid with a boiling point of 138–140°C and a density of 1.68.

Molecular Formula C2HBrClN
Molecular Weight 154.39 g/mol
CAS No. 83463-62-1
Cat. No. B024974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromochloroacetonitrile
CAS83463-62-1
Synonymsbromochloro-acetonitril; Bromochloromethyl cyanide; BROMOCHLOROACETONITRILE; BROMOCHLOROACETONITRILE 100MG NEAT; bcan
Molecular FormulaC2HBrClN
Molecular Weight154.39 g/mol
Structural Identifiers
SMILESC(#N)C(Cl)Br
InChIInChI=1S/C2HBrClN/c3-2(4)1-5/h2H
InChIKeyBMWPPNAUMLRKML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble (NTP, 1992)

Bromochloroacetonitrile (CAS 83463-62-1): Physicochemical Properties and Analytical Context


Bromochloroacetonitrile (BCAN), CAS 83463-62-1, is a mixed halogenated acetonitrile (CHBrClCN) belonging to the haloacetonitrile (HAN) class of nitrogenous disinfection byproducts (N-DBPs) [1]. It is a colorless to pale yellow liquid with a boiling point of 138–140°C and a density of 1.68 [2]. BCAN is not industrially produced; it forms as an unintended byproduct during the chlorination or chloramination of drinking water containing natural organic matter and bromide [3]. Its primary route of human exposure is through consumption of disinfected drinking water [4]. BCAN is a reactive compound with a half-life of 55 hours in water at pH 8.32 and 25°C, undergoing hydrolysis and reactions with chlorine to form haloacetamides and haloacetic acids [5].

Why Substituting Bromochloroacetonitrile with Other Haloacetonitriles Fails: The Case for Evidence-Based Selection


Haloacetonitriles (HANs) as a class exhibit widely varying toxicological potencies and chemical stabilities, directly contradicting any assumption of interchangeability. A direct comparison of BCAN to its closest analogs, such as dibromoacetonitrile (DBAN) and dichloroacetonitrile (DCAN), reveals substantial quantitative differences in cytotoxicity, genotoxicity, and environmental fate [1]. For instance, the cytotoxic potency (%C1/2) of HANs in mammalian cells spans over two orders of magnitude, from 2.8 µM for DBAN to 160 µM for TCAN, with BCAN occupying a distinct intermediate position at 8.9 µM [2]. Furthermore, the presence of both bromine and chlorine substituents in BCAN confers a unique reactivity profile; its stability in distribution systems is governed by a balance between electron-withdrawing activation and bromine's stabilizing effect, a property not mirrored in purely chlorinated or brominated analogs [3]. Therefore, selecting BCAN over a generic 'haloacetonitrile' for analytical standards, toxicology research, or water quality monitoring necessitates a direct interrogation of its specific, quantified properties, not those of its class.

Quantitative Differentiation of Bromochloroacetonitrile: A Comparative Evidence Guide


Comparative Cytotoxicity of Bromochloroacetonitrile in Mammalian Cells

BCAN exhibits intermediate chronic cytotoxicity compared to other HANs in a standardized CHO cell assay. It is significantly less cytotoxic than dibromoacetonitrile (DBAN) and more cytotoxic than dichloroacetonitrile (DCAN) and chloroacetonitrile (CAN). [1]

Drinking Water Toxicology Disinfection Byproduct Risk Assessment Comparative Cytotoxicity

Comparative Genotoxicity of Bromochloroacetonitrile

BCAN's acute genotoxicity, measured via single-cell gel electrophoresis (SCGE) in CHO cells, is also intermediate. It is less genotoxic than bromoacetonitrile (BAN) and iodoacetonitrile (IAN), but significantly more genotoxic than dichloroacetonitrile (DCAN). [1]

DNA Damage Disinfection Byproduct Genotoxicity Comparative Toxicology

Comparative Stability and Reactivity in Drinking Water Distribution Systems

The stability of HANs in water is governed by a complex interplay of halogenation. The presence of a bromine atom in BCAN has a stabilizing effect compared to chlorine atoms, leading to a slower hydrolysis rate relative to a fully chlorinated analog. [1]

Water Distribution System Modeling DBP Fate and Transport Chemical Kinetics

Differential Formation Potential in Sunlight-Irradiated Wastewater Effluents

In chlorine- and UV-disinfected secondary wastewater effluents, sunlight preferentially attenuates the formation potential of bromochloroacetonitrile (BCAN-FP) over that of dichloroacetonitrile (DCAN-FP).

Wastewater Reuse Disinfection Byproduct Formation Potential Environmental Photochemistry

Comparative Genotoxic Activity in Bacterial SOS Chromotest

In a direct comparison of six haloacetonitriles using the SOS chromotest, BCAN was among the three compounds (along with DCAN and DBAN) found to induce primary DNA damage in Escherichia coli PQ37. This distinguishes BCAN from monohalogenated and trihalogenated analogs, which did not show activity in this assay. [1]

Bacterial Genotoxicity SOS Chromotest Comparative Mutagenicity

Comparative Formation in Municipal Wastewater Chlorination

In a study exploring DBP formation from dissolved organic nitrogen compounds in municipal wastewater, BCAN was the most abundant HAN detected, reaching a concentration of 6.887 μg/L, which was approximately 32 times higher than the concentration of trichloroacetonitrile (TCAN) found under the same conditions.

Wastewater Disinfection DBP Formation Water Quality Monitoring

Bromochloroacetonitrile: Targeted Application Scenarios Based on Differentiated Properties


Analytical Method Development for HANs in Water

BCAN is an essential component of any analytical method aimed at quantifying haloacetonitriles (HANs) in drinking water or wastewater, as it is frequently detected and can be the most abundant HAN formed, as shown by its concentration reaching 6.887 μg/L in wastewater chlorination studies . Its intermediate chromatographic behavior between chlorinated and brominated analogs makes it a critical compound for optimizing GC-MS or GC-ECD methods to ensure baseline resolution and accurate quantification.

Comparative Toxicology and Risk Assessment Studies

Given its distinct intermediate cytotoxic and genotoxic potency relative to DBAN and DCAN [1], BCAN serves as an ideal test compound for structure-activity relationship (QSAR) studies and mechanistic investigations into HAN toxicity. Using BCAN helps refine in silico models and provides a crucial data point for understanding the toxicological impact of mixed halogenation.

Preparing Disinfection Byproduct (DBP) Standard Mixtures

BCAN is a key component in certified reference materials and custom standard mixtures for DBP analysis. Its inclusion is mandated by the need to accurately simulate the HAN profile found in real water samples, where BCAN is a consistently observed species alongside DCAN and DBAN [2]. Substituting it with a non-brominated analog would result in an incomplete and unrepresentative analytical standard.

Fate and Transport Modeling in Water Distribution Systems

The unique stability profile of BCAN, governed by the stabilizing effect of its bromine atom relative to purely chlorinated HANs [3], necessitates its inclusion in kinetic models that predict DBP concentrations at the tap. Using a model parameterized only for a chlorinated analog like DCAN would lead to an overestimation of BCAN's decay rate and an underestimation of consumer exposure.

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